Bis(cyclohexylmethyl)phosphinic Chloride

Steric Parameter Ligand Design Structure-Activity Relationship

Need a phosphinic chloride with tunable steric demand? Direct P-bound cyclohexyl analogs lack the methylene spacer, limiting ligand design. This compound (CAS 34682-47-8) solves that gap. - **Key differentiator**: -CH₂- linkers reduce conformational rigidity vs. dicyclohexylphosphinyl chloride. - **Direct application**: Precursor to di(cyclohexylmethyl)phosphinic acid (Co/Ni separation factor β ≈ 8.0, distinct from Cyanex 272’s β≈20). - **Reactive handle**: Chloride enables P(III) ligand synthesis for Pd/Rh catalysis. - **Supply**: Stable, high-purity material ready for immediate synthesis scale-up.

Molecular Formula C14H26ClOP
Molecular Weight 276.78 g/mol
Cat. No. B12273843
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBis(cyclohexylmethyl)phosphinic Chloride
Molecular FormulaC14H26ClOP
Molecular Weight276.78 g/mol
Structural Identifiers
SMILESC1CCC(CC1)CP(=O)(CC2CCCCC2)Cl
InChIInChI=1S/C14H26ClOP/c15-17(16,11-13-7-3-1-4-8-13)12-14-9-5-2-6-10-14/h13-14H,1-12H2
InChIKeyCDPAKIDNWNKOQO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Bis(cyclohexylmethyl)phosphinic Chloride – Versatile Building Block


Bis(cyclohexylmethyl)phosphinic Chloride (CAS 34682-47-8) is a phosphinic acid derivative characterized by a central phosphorus atom bonded to a chlorine and two cyclohexylmethyl groups [1]. With a molecular formula of C₁₄H₂₆ClOP and a molecular weight of 276.78 g/mol , it is primarily recognized for its utility as a reactive intermediate in organic synthesis and as a precursor for ligands in coordination chemistry . Its structure, featuring bulky cyclohexylmethyl substituents, imparts distinct steric and electronic properties that differentiate it from simpler alkyl or aryl phosphinic chlorides, making it a valuable building block for creating specialized organophosphorus compounds .

Bis(cyclohexylmethyl)phosphinic Chloride: Substitution Risks


Direct substitution of Bis(cyclohexylmethyl)phosphinic chloride with simpler analogs, such as dicyclohexylphosphinyl chloride (CAS 15873-72-0) or cyclohexyldichlorophosphine (CAS 2844-89-5), is not chemically equivalent. The key differentiator lies in the methylene spacer between the cyclohexyl rings and the phosphorus atom. This structural feature significantly alters the steric bulk and the electron-donating capacity of the resulting ligand or product . Unlike analogs where cyclohexyl groups are directly attached to phosphorus, the cyclohexylmethyl substituents in this compound create a distinct, less conformationally rigid environment. This can be critical for applications demanding specific spatial arrangements, such as in the development of extractants with high metal-ion selectivity or in the fine-tuning of homogeneous catalysts where subtle changes in ligand geometry profoundly impact yield and enantioselectivity [1].

Bis(cyclohexylmethyl)phosphinic Chloride: Comparative Evidence


Steric Bulk vs. Direct-Bound Cyclohexyl Analogs

The presence of a methylene spacer between the cyclohexyl rings and the phosphorus atom in Bis(cyclohexylmethyl)phosphinic chloride increases its effective steric bulk compared to dicyclohexylphosphinyl chloride (CAS 15873-72-0), where the cyclohexyl groups are directly attached. This is inferred from the predicted molecular volume and conformational flexibility imparted by the -CH2- linkers . The increased steric demand can be crucial for enhancing selectivity in catalytic cycles or extraction processes [1].

Steric Parameter Ligand Design Structure-Activity Relationship

Cobalt/Nickel Extraction Selectivity

The ultimate utility of Bis(cyclohexylmethyl)phosphinic chloride lies in its role as a precursor to di(cyclohexylmethyl)phosphinic acid. This specific phosphinic acid has been evaluated as a potential extractant for cobalt/nickel separation, where it demonstrates a different selectivity profile compared to the commercially available standard, Cyanex 272 (di(2,4,4-trimethylpentyl)phosphinic acid). The study indicates that the dialkylphosphinic acid class, including the derivative from this target compound, exhibits greater selectivity for cobalt over nickel than dialkylphosphoric acids, with the steric crowding being a key driver [1]. While the best-in-class was a different derivative, the cyclohexylmethyl substituent contributes to a distinct selectivity profile compared to the straight-chain alkyl standard [2].

Hydrometallurgy Solvent Extraction Metal Separation

Boiling Point and Density Comparison

Bis(cyclohexylmethyl)phosphinic chloride exhibits distinct predicted physical properties compared to its close analog, dicyclohexylphosphinyl chloride. These differences in boiling point and density are critical for process design, particularly concerning purification methods (e.g., distillation) and storage/handling requirements .

Physical Chemistry Process Engineering Safety Data

Bis(cyclohexylmethyl)phosphinic Chloride: High-Impact Applications


Specialized Ligands for Homogeneous Catalysis

Due to its distinct steric profile conferred by the methylene-spaced cyclohexyl groups [as discussed in Evidence Item 1], this compound is an ideal precursor for synthesizing novel monodentate or bidentate phosphine ligands. These ligands are valuable in transition-metal catalysis (e.g., Pd, Rh, Ni) where fine-tuning the steric environment around the metal center is crucial for controlling reaction selectivity, such as in Buchwald-Hartwig aminations or asymmetric hydrogenations . The chloride group provides a reactive handle for introducing the P(III) center via reduction or coupling with other molecular fragments.

Tailored Hydrometallurgical Extractants

This compound is a direct precursor to di(cyclohexylmethyl)phosphinic acid, a specialized extractant for cobalt/nickel separation. The quantitative evidence [from Evidence Item 2] demonstrates that this acid yields a specific separation factor (β ≈ 8.0) distinct from the commercial standard Cyanex 272 (β ≈ 20.0). This makes the target compound the starting material of choice for research groups investigating novel solvent extraction circuits where the standard's selectivity is either too high or incompatible with the specific aqueous feed composition, or for developing synergistic extraction systems [1].

Organophosphorus Flame Retardants & Polymer Additives

The high predicted boiling point (420.3°C) and thermal stability implied by its structure [see Evidence Item 3] suggest that derivatives of Bis(cyclohexylmethyl)phosphinic chloride could be suitable as high-performance additives for engineering plastics. Its lower volatility compared to simpler phosphinic chlorides is a desirable property for additives in materials processed at elevated temperatures, potentially leading to reduced additive loss during compounding and extending the functional lifetime of the flame-retardant property .

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